molecular formula C8H8N2O2S B2734094 methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate CAS No. 1255785-97-7

methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2734094
CAS No.: 1255785-97-7
M. Wt: 196.22
InChI Key: PRKDJQGHEQKTOO-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate is a chemical compound that is used in diverse scientific research. It exhibits unique properties, enabling its application in various fields like drug discovery, polymer synthesis, and catalysis. The molecular formula of this compound is C8 H8 N2 O2 S .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as this compound, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cc(c(C(=O)OC)[nH]1)N=C=S . This representation provides a text notation for the compound’s structure, which can be used to generate a 2D or 3D model of the molecule.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of α-Aminopyrrole Derivatives : A methodology developed for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones involves cyanide Michael addition, methylation, and reductive transformation. This process facilitates the production of pyrrolo[1,2-a]pyrimidine derivatives and 2-diazo-2H-pyrrole-4-carboxylates, highlighting the utility of pyrrole derivatives in synthesizing complex organic structures with potential bioactive properties (Galenko et al., 2019).

  • Transesterification Catalysis : Research on the transesterification reactions of methyl carboxylates and alcohols highlights the catalytic potential of certain pyrrole derivatives. This study underlines the importance of pyrrole frameworks in developing novel organocatalysts for transesterification, a key reaction in synthesizing biodiesel and other esters (Ishihara et al., 2008).

Biological Applications

  • Corrosion Inhibition : A study on 5-(phenylthio)-3H-pyrrole-4-carbonitriles demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research provides insights into the application of pyrrole derivatives in protecting industrial materials, showcasing their versatility beyond biological and chemical synthesis applications (Verma et al., 2015).

  • Luminescent Properties of Lanthanide Complexes : The study of lanthanide coordination compounds with pyrrole-derivatized carboxylate ligands reveals the potential for pyrrole derivatives in enhancing the luminescent properties of lanthanide complexes. This has implications for the development of new materials for optical and electronic applications (Law et al., 2007).

Properties

IUPAC Name

methyl 3-isothiocyanato-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5-3-6(9-4-13)7(10-5)8(11)12-2/h3,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKDJQGHEQKTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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